
N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the dihydropyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the propoxybenzyl group and the dihydropyrimidine core suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Appropriate benzyl derivatives and pyrimidine precursors.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of biochemical processes, inhibition of specific enzymes, or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrimidines: A class of compounds with similar core structures.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to other dihydropyrimidines and benzyl derivatives.
Propiedades
Número CAS |
62554-12-5 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19) |
Clave InChI |
FUOJSAGKFGAMRV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

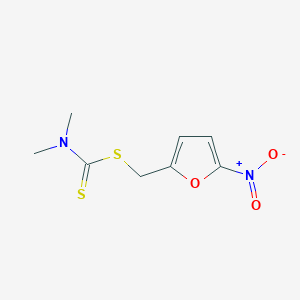
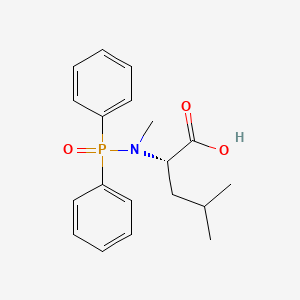
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)
![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
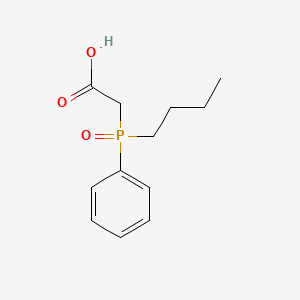
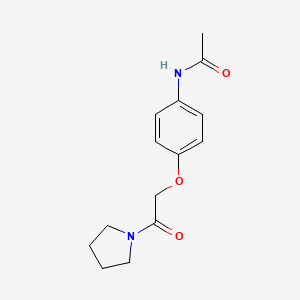
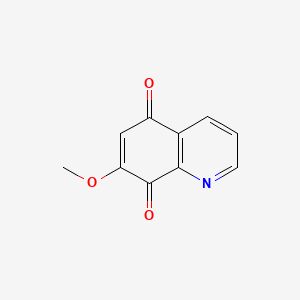
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
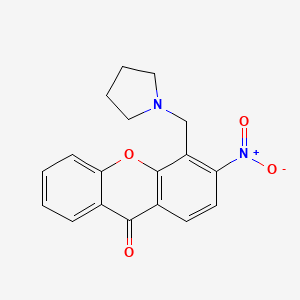
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)
